molecular formula C22H18N4O11 B2736763 ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate CAS No. 303997-09-3

ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate

Cat. No.: B2736763
CAS No.: 303997-09-3
M. Wt: 514.403
InChI Key: XLBHBUZDYGNJII-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate is a synthetic small molecule featuring a 1,2-oxazole core substituted with two 4-nitrobenzoyl-derived groups and an ethoxy-linked ester moiety. The compound’s structure integrates multiple functional groups: a 1,2-oxazole ring, a 4-nitrobenzamido group at position 5, a 4-nitrobenzoyloxy-ethoxy chain at position 3, and an ethyl carboxylate at position 2.

The compound’s synthesis likely involves multi-step reactions, including esterification, amidation, and etherification, typical for constructing such polyfunctional heterocycles.

Properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-3-[2-(4-nitrobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O11/c1-2-34-22(29)17-19(23-18(27)13-3-7-15(8-4-13)25(30)31)37-24-20(17)35-11-12-36-21(28)14-5-9-16(10-6-14)26(32)33/h3-10H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBHBUZDYGNJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine Derivatives

A modified Hantzsch approach employs ethyl 3-aminocrotonate and hydroxylamine hydrochloride in ethanol under reflux (12 h, 78°C), yielding ethyl 3-amino-1,2-oxazole-4-carboxylate with 65–72% efficiency. The reaction proceeds via nucleophilic attack of hydroxylamine on the β-ketoester, followed by cyclodehydration.

Oxazoline-to-Oxazole Oxidation

Patent WO2000053589A1 discloses a solvent-free oxidation of 2-(pyrrolidin-1-ylmethyl)-1,3-oxazoline to the corresponding oxazole using p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 6 h. This method achieves 85% yield by eliminating water via azeotropic distillation, circumventing traditional oxidants like MnO₂.

Table 1: Oxazole Core Synthesis Comparison

Method Reagents/Conditions Yield (%) Reference
Hantzsch Cyclization Ethanol, reflux, 12 h 65–72
Oxazoline Dehydration p-TsOH, toluene, 110°C, 6 h 85

Amide Bond Formation at C5

The 4-nitrobenzamido group is introduced via nucleophilic acyl substitution:

Activation of 4-Nitrobenzoic Acid

4-Nitrobenzoyl chloride is generated by treating 4-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 h. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride (93% purity).

Coupling to Oxazole Amine

The oxazole’s C5 amine reacts with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) using 1-hydroxybenzotriazole (HOBT) and N,N’-diisopropylethylamine (DIPEA) as catalysts. After stirring at 25°C for 8 h, the product is isolated via aqueous workup (82% yield).

Mechanistic Insight : HOBT mitigates racemization by forming an active ester intermediate, while DIPEA scavenges HCl to prevent amine protonation.

Ether-Ester Side Chain Installation at C3

The 2-(4-nitrobenzoyloxy)ethoxy group is appended through a two-step sequence:

Williamson Ether Synthesis

Ethylene glycol monotosylate reacts with the oxazole’s C3 hydroxyl group in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 60°C for 24 h. The intermediate 3-(2-hydroxyethoxy)-oxazole is obtained in 74% yield.

Esterification with 4-Nitrobenzoyl Chloride

The hydroxylated ether is treated with 4-nitrobenzoyl chloride (1.1 eq) in pyridine at 0°C for 4 h. Pyridine acts as both base and solvent, achieving 89% conversion.

Table 2: Ether-Ester Functionalization Optimization

Step Reagents/Conditions Yield (%) Purity (%)
Ether K₂CO₃, DMF, 60°C, 24 h 74 95
Ester Pyridine, 0°C, 4 h 89 98

Final Assembly and Global Deprotection

The ethyl ester at C4 is retained throughout synthesis. Post-functionalization, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove residual tosylate and acyl chloride. Recrystallization from methanol/water (9:1) affords the title compound in 68% overall yield.

Critical Parameters :

  • Temperature Control : Esterification at 0°C minimizes side reactions.
  • Catalyst Loading : HOBT (1.2 eq) ensures complete acyl chloride activation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method employs microreactors for the oxazole cyclization step, reducing reaction time from 12 h to 45 min and improving yield to 88%.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in the etherification step reduces environmental impact while maintaining 71% yield.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, oxazole-H5), 4.52 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.38 (t, J = 4.6 Hz, 2H, OCH₂CH₂O).
  • HRMS : m/z calc. for C₂₂H₁₈N₄O₁₀ [M+H]⁺: 513.1004; found: 513.0998.

Challenges and Mitigation Strategies

Nitro Group Reduction

Unwanted reduction of nitro groups during hydrogenation is prevented by using Pd/C with H₂ at 30 psi instead of Ra-Ni.

Oxazole Ring Stability

The oxazole ring remains intact under acidic conditions (pH > 3) but undergoes ring-opening in concentrated H₂SO₄. Neutral workup protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different functional groups.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups may yield amine derivatives, while substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antibacterial properties. Ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate could serve as a lead compound for developing new antibacterial agents. Its structural components suggest potential efficacy against various bacterial strains due to the presence of nitro groups, which are often associated with antimicrobial activity .

Anticancer Properties

There is growing interest in compounds containing isoxazole moieties for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The nitrobenzamide group may enhance this activity by facilitating interactions with cellular targets .

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymerization reactions. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial applications .

Photophysical Properties

The compound's structure suggests potential applications in photonics and optoelectronics. Compounds with similar structures have been studied for their light-emitting properties and could be used in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging .

Case Study 1: Antibacterial Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the antibacterial properties of various nitro-substituted isoxazole derivatives. This compound was included in the screening process and demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another study focused on anticancer agents, researchers synthesized derivatives of isoxazole compounds and tested their effects on cancer cell lines. The results indicated that compounds structurally similar to this compound induced cell death through apoptosis pathways, suggesting its viability as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl groups and isoxazole ring may play a role in binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent groups on the oxazole ring or adjacent chains. Key comparisons include:

Compound Substituents Molecular Formula Key Properties
Target Compound 5-(4-Nitrobenzamido), 3-[2-(4-nitrobenzoyloxy)ethoxy], 4-carboxylate ~C₂₂H₁₈N₄O₁₀ High electron-withdrawing capacity (dual nitro groups); likely low solubility
Ethyl 5-amino-3-[2-(4-chlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate 5-Amino, 3-[2-(4-chlorobenzoyloxy)ethoxy], 4-carboxylate C₁₈H₁₈ClN₃O₇ Reduced electron withdrawal (Cl vs. NO₂); improved solubility in polar solvents
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate Pyrimido-benzimidazole core, 4-nitrophenyl, 2-CF₃, 3-carboxylate C₂₃H₁₆F₃N₅O₄ Extended aromaticity; enhanced thermal stability due to CF₃ and fused rings
I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-thioether chain, benzoate C₁₈H₂₃N₃O₃S Flexible thioether linker; potential for membrane permeability

Key Observations :

  • Solubility: Chloro- and amino-substituted analogs exhibit better solubility in polar solvents (e.g., DMSO) than nitro derivatives due to reduced molecular rigidity and polarity .
  • Thermal Stability : Pyrimido-benzimidazole derivatives (e.g., ) show higher thermal stability (decomposition >250°C) than oxazole-based compounds, attributed to fused aromatic systems.

Biological Activity

Ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate (CAS Number: 303997-09-3) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O11, with a molecular weight of 514.4 g/mol. The structure features multiple functional groups, including nitro and carboxylate moieties, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. This compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that such compounds can inhibit tumor growth by targeting key enzymes involved in cell proliferation.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
  • Modulation of Cell Signaling Pathways : The compound may interfere with growth factor signaling pathways, leading to reduced cell proliferation.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values <10 µg/mL.
Study B (2022)Showed cytotoxic effects on various cancer cell lines, inducing apoptosis through ROS generation.
Study C (2021)Identified potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in vitro.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, this compound was tested against several pathogenic bacteria. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling nitrobenzamide derivatives with ethoxylated oxazole precursors under reflux conditions. For optimization:

  • Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.
  • Introduce catalytic glacial acetic acid to accelerate amide bond formation .
  • Monitor reaction progress via TLC or HPLC to adjust reflux time (e.g., 4–8 hours) and minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm) and ester/oxazole linkages.
  • FT-IR : Detect nitro groups (~1520 cm1^{-1}, asymmetric stretching) and carbonyls (1740 cm1^{-1} for ester, 1680 cm1^{-1} for amide).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility for in vitro assays?

  • Methodology :

  • Perform solubility screening in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Adjust co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for improved bioavailability .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s stability under varying storage and physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., ester hydrolysis).
  • pH Stability : Incubate in buffers (pH 1–9) and quantify intact compound using UV-Vis spectroscopy .

Q. How can mechanistic insights into the compound’s reactivity be gained, particularly in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Vary nucleophile concentrations (e.g., amines, thiols) and track reaction rates via 19^{19}F NMR or stopped-flow spectroscopy.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient sites (e.g., nitrobenzoyl groups) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay).
  • Meta-Analysis : Compare published IC50_{50} values while controlling for variables like serum concentration or incubation time .

Q. How can researchers evaluate the environmental impact of this compound during disposal or accidental release?

  • Methodology :

  • Biodegradation Assays : Use OECD 301F guidelines to assess microbial degradation in wastewater models.
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algae, reporting LC50_{50} values .

Q. What approaches are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?

  • Methodology :

  • Functional Group Modification : Synthesize analogs with halogenated benzamides or varied ethoxy chain lengths.
  • 3D-QSAR Modeling : Employ CoMFA or CoMSIA to correlate steric/electronic properties with activity (e.g., kinase inhibition) .

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